2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
The compound “2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a fluorinated analogue of phenazocine . It is an opioid drug of the benzomorphan group . It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of the compound is complex. It contains a fluorophenyl group attached to a pyrazolo[1,5-a]pyrazin-4(5H)-one core .Scientific Research Applications
Synthesis and Cancer Cell Inhibition
A series of derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, including 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, were synthesized and showed inhibitory effects against lung cancer cells A549 and H322. These compounds were synthesized through microwave-assisted, solvent-free reactions and their structures confirmed by various spectroscopic methods. Preliminary biological evaluations indicated dosage-dependent inhibition of cancer cell growth (Zheng et al., 2011).
Fluorescent Properties for Spectroscopy
These compounds also exhibit fluorescent properties, making them useful for UV-vis absorption and fluorescence spectroscopy. The effect of pH on the UV-vis absorption of these compounds in methanol-H2O solutions was also studied, providing insights into their optical properties and potential applications in spectroscopic analysis (Zheng et al., 2011).
Synthesis and Biological Evaluation for Autophagy Modulation
Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for potential use against A549 lung cancer cells. These compounds showed inhibitory effects on cell growth, potentially modulating autophagy. The study provided insights into the structure-activity relationships, highlighting the importance of certain phenyl groups for enhanced efficacy (Zhang et al., 2008).
Ferrocenyl Derivatives for A549 Cell Growth Inhibition
Additionally, novel ferrocenyl pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and shown to inhibit the growth of A549 cells. These compounds were characterized by NMR, IR, HRMS, and X-ray diffraction analysis, and exhibited cell cycle arrest properties (Xie et al., 2010).
Potential in Antimicrobial and Herbicidal Applications
Further research indicates the potential of these compounds in antimicrobial and herbicidal applications. For instance, certain pyrazole derivatives exhibited notable antibacterial and antifungal activities, while others demonstrated herbicidal activities against specific plant species (Ragavan et al., 2010), (Luo et al., 2017).
Photovoltaic Applications
Additionally, a study on polymer photovoltaic applications utilized 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine derivatives, emphasizing the versatility of these compounds in the field of renewable energy (Li et al., 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKOTDDNGYIJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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